Ethyl 3-methyl-2,4-dioxohexanoate
Description
Contextualization of 1,3-Dicarbonyl Compounds in Contemporary Organic Synthesis
1,3-Dicarbonyl compounds are a cornerstone of modern organic synthesis, prized for their versatile reactivity. chemsynthesis.com The defining feature of these molecules is the presence of two carbonyl groups separated by a single carbon atom, known as the active methylene (B1212753) group. This arrangement confers unique chemical properties, most notably the heightened acidity of the α-hydrogens on the methylene carbon. This acidity allows for the easy formation of a stabilized enolate ion, a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions.
The reactivity of 1,3-dicarbonyls is central to many classic and contemporary named reactions, including the Claisen condensation, the Knoevenagel condensation, and the Michael addition. Their ability to act as both nucleophiles (through the enolate) and electrophiles (at the carbonyl carbons) makes them invaluable building blocks for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials.
Overview of Dioxoester Scaffolds as Versatile Synthetic Intermediates
Within the family of 1,3-dicarbonyls, dioxoester scaffolds, such as the parent structure of Ethyl 3-methyl-2,4-dioxohexanoate, represent a particularly useful subclass. These molecules contain both a ketone and an ester functionality flanking the active methylene group. This dissymmetry provides a handle for selective reactions, as the ketone and ester carbonyls can exhibit different reactivities.
Dioxoesters are frequently employed in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl motif can react with binucleophilic reagents, such as hydrazines, ureas, and amidines, to construct a variety of five- and six-membered rings. These heterocyclic frameworks are prevalent in medicinal chemistry and materials science. For instance, the reaction of a β-ketoester with hydrazine (B178648) is a classical method for the synthesis of pyrazoles, a common scaffold in drug discovery.
Research Landscape and Significance of this compound in Academic Investigations
Despite the broad importance of 1,3-dicarbonyls and dioxoesters, a specific focus on this compound in academic research appears to be limited. While commercial suppliers list the compound, indicating its availability for research purposes, dedicated studies detailing its synthesis, characterization, and application are not readily found in peer-reviewed literature. chemicalbook.com
The presence of the methyl group at the 3-position, the active methylene carbon, would significantly alter its reactivity compared to its unmethylated counterpart, Ethyl 2,4-dioxohexanoate. This substitution blocks one of the acidic proton sites, which would influence its role in many typical 1,3-dicarbonyl reactions that rely on the formation of a dianion or sequential alkylations. However, the remaining acidic proton still allows for the formation of an enolate and subsequent reactions.
The potential research applications of this compound can be inferred from the chemistry of similar structures. It could serve as a precursor for the synthesis of substituted heterocycles, where the methyl group would be incorporated into the final product, potentially influencing its biological activity or physical properties. For example, it could be used to synthesize methylated pyrazoles, pyrimidines, or other ring systems.
The lack of extensive research on this compound suggests that it may not have yet been identified as a key intermediate for a specific, high-value target molecule or that its synthesis and purification present challenges that have limited its exploration. It is also possible that research involving this compound exists but is not widely disseminated or is part of proprietary industrial research.
Below is a table of computed or experimentally determined properties for this compound and its close relatives, which can provide some basic physicochemical context.
| Property | Ethyl 3-methyl-2,4-dioxopentanoate | Ethyl 2,4-dioxohexanoate |
| Molecular Formula | C8H12O4 | C8H12O4 |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| Boiling Point | Not available | 100-105 °C at 6.00 mm Hg chemicalbook.com |
| Density | Not available | 1.103-1.109 g/cm³ chemicalbook.com |
| Refractive Index | Not available | 1.477-1.482 chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
61202-97-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-methyl-2,4-dioxohexanoate |
InChI |
InChI=1S/C9H14O4/c1-4-7(10)6(3)8(11)9(12)13-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
UUDJREZGIPQANP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Ethyl 3 Methyl 2,4 Dioxohexanoate
Cyclization Reactions Leading to Heterocyclic Systems
The 1,3-dicarbonyl motif within Ethyl 3-methyl-2,4-dioxohexanoate is an ideal electrophilic substrate for reactions with dinucleophiles, leading to the formation of a wide array of five- and six-membered heterocyclic rings. These cyclization reactions are fundamental in medicinal chemistry and materials science for generating novel molecular scaffolds.
Synthesis of Pyrazole (B372694) Derivatives through Hydrazine (B178648) Condensation
The reaction of β-dicarbonyl compounds with hydrazine and its derivatives is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. nih.gov In the case of the unsymmetrical this compound, the condensation with a hydrazine derivative can proceed via two different pathways, potentially leading to the formation of two regioisomeric pyrazole products.
The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the diketone. Subsequent dehydration leads to a hydrazone intermediate, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazole ring. The regioselectivity of the reaction is influenced by the steric and electronic environment of the two carbonyl groups and the reaction conditions. nih.gov The C4-carbonyl is generally more reactive towards nucleophiles than the C2-carbonyl due to the latter being adjacent to the electron-withdrawing ester group.
Table 1: Potential Pyrazole Products from Hydrazine Condensation
| Reactant 1 | Reactant 2 | Potential Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Hydrazine Hydrate (B1144303) | Ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate and/or Ethyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | Cyclocondensation |
Formation of Oxadiazole-Containing Molecular Architectures
The direct synthesis of oxadiazoles (B1248032) from β-dicarbonyl compounds is not a standard transformation. However, this compound can serve as a starting material for multi-step syntheses of 1,3,4-oxadiazole (B1194373) derivatives. A plausible synthetic route involves the transformation of the dicarbonyl moiety into a suitable precursor, such as an acid hydrazide.
One potential pathway could begin with the cleavage of the β-dicarbonyl system to generate a carboxylic acid derivative. This derivative can then be converted into the corresponding acid hydrazide. The resulting acid hydrazide is a common precursor for 1,3,4-oxadiazoles, which can be formed by cyclodehydration with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride. nih.govorganic-chemistry.org This multi-step approach highlights the utility of this compound as a foundational block for more complex heterocyclic structures.
Construction of Pyrimidine (B1678525) and Related Nitrogen Heterocycles
The synthesis of pyrimidines from β-dicarbonyl compounds is a well-established and versatile reaction. jchemrev.comresearchgate.net this compound can react with various amidine-containing reagents, such as urea (B33335), thiourea, or guanidine (B92328), to form substituted pyrimidine rings. This type of reaction, often a variant of the Biginelli reaction, involves the condensation of the dicarbonyl compound with the dinucleophilic reagent.
The reaction typically proceeds through the formation of an intermediate by the condensation of the N-C-N component (e.g., urea) with the two carbonyl groups of the diketone. Subsequent dehydration and cyclization yield the pyrimidine core. The specific substitution pattern on the resulting pyrimidine ring is determined by the structure of the β-dicarbonyl compound and the coreactant. For instance, reaction with urea would yield a dihydroxypyrimidine (a pyrimidinedione) derivative.
Table 2: Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Potential Product Class |
|---|---|---|
| This compound | Urea | Pyrimidinedione derivatives |
| This compound | Thiourea | Thioxopyrimidine derivatives |
Carbon-Carbon Bond-Forming Reactions
The structural features of this compound also permit its participation in important carbon-carbon bond-forming reactions, expanding its utility in synthesizing acyclic and carbocyclic structures.
Applications in Aldol-Type Condensations and Related Additions
The methine proton at the C3 position of this compound is significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the easy formation of a stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
A primary application is in Aldol-type condensations, where the enolate attacks an aldehyde or ketone, forming a β-hydroxy dicarbonyl adduct. This adduct can subsequently undergo dehydration to yield an α,β-unsaturated product. Three-component reactions involving similar 2,4-dioxoesters, an aldehyde, and an amine have been shown to produce complex heterocyclic structures like dihydropyrrol-2-ones, demonstrating the rich chemistry of these substrates in multicomponent settings. researchgate.net The enolate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Regioselective [2+2] Photocycloaddition with Unsaturated Substrates
This compound, possessing two carbonyl groups, is a potential substrate for photochemical reactions. One such transformation is the [2+2] photocycloaddition, also known as the Paternò-Büchi reaction, which occurs between a carbonyl compound in an excited state and a ground-state unsaturated substrate, typically an alkene, to form an oxetane (B1205548) ring.
Upon photochemical excitation, one of the carbonyl groups can be promoted to an excited triplet state, which then reacts with an alkene. Given the two distinct carbonyl groups (C2 and C4), the reaction offers the potential for regioselectivity. The outcome of the cycloaddition—specifically, which carbonyl group reacts and the orientation of the addition—is governed by factors such as steric hindrance around the carbonyls and the stability of the 1,4-diradical intermediate that is formed during the reaction. The C4-carbonyl, being part of a ketone, might exhibit different photochemical reactivity compared to the C2-carbonyl, which is part of an α-ketoester system, allowing for selective transformations under controlled conditions.
Derivatization and Functional Group Interconversions
The presence of multiple functional groups in this compound allows for a range of derivatization reactions. These transformations can be broadly categorized into those that modify the active methylene (B1212753) center and those that involve the carbonyl groups, often facilitated by metal reagents.
Acylation and Alkylation Reactions at Active Methylene Centers
The hydrogen atoms on the carbon at the C3 position (the active methylene center) of this compound are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity allows for the facile generation of a stabilized enolate anion upon treatment with a suitable base. This enolate is a potent nucleophile and can readily participate in acylation and alkylation reactions.
Acylation Reactions:
The C-acylation of β-keto esters is a fundamental transformation for the synthesis of more complex dicarbonyl compounds. acs.orgorganicreactions.org In the case of this compound, treatment with a base followed by an acylating agent, such as an acyl chloride or anhydride, can introduce an additional acyl group at the C3 position.
The choice of base and reaction conditions is crucial to favor C-acylation over the competing O-acylation, where the enolate oxygen acts as the nucleophile. acs.orgacs.org While direct data on this compound is limited, studies on analogous β-keto esters like ethyl acetoacetate (B1235776) show that the use of bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can effectively promote C-acylation. acs.org The use of certain catalysts, such as samarium(III) chloride (SmCl3), has also been shown to efficiently catalyze the C-acylation of 1,3-dicarbonyl compounds with acyl chlorides under mild conditions. acs.org
A plausible reaction scheme for the acylation of this compound is presented below. The resulting tri-carbonyl compound would be a valuable intermediate for further synthetic elaborations.
Table 1: Plausible Acylation Reactions of this compound
| Acylating Agent | Base/Catalyst | Expected Product |
| Acetyl chloride | NaH in THF | Ethyl 3-acetyl-3-methyl-2,4-dioxohexanoate |
| Benzoyl chloride | NaH in THF | Ethyl 3-benzoyl-3-methyl-2,4-dioxohexanoate |
| Propionyl chloride | SmCl₃ | Ethyl 3-methyl-2,4-dioxo-3-propionylhexanoate |
Alkylation Reactions:
The alkylation of the active methylene center in this compound follows a similar principle to acylation. The enolate, generated by a base, readily reacts with alkyl halides in an SN2 fashion to form a new carbon-carbon bond. youtube.com Given that the C3 position is already substituted with a methyl group, this reaction would lead to the formation of a quaternary carbon center.
The alkylation of β-dicarbonyl compounds is a well-established synthetic method. youtube.com Common bases used for this transformation include sodium ethoxide in ethanol (B145695) or potassium carbonate in acetone. youtube.comlibretexts.org The choice of the alkylating agent can range from simple alkyl halides to more complex electrophiles.
For instance, the reaction of the sodium enolate of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would be expected to yield the corresponding C-alkylated product. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ester and other side reactions.
Table 2: Predicted Products of Alkylation Reactions of this compound
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl iodide | Sodium ethoxide | Ethanol | Ethyl 3,3-dimethyl-2,4-dioxohexanoate |
| Benzyl bromide | Potassium carbonate | Acetone | Ethyl 3-benzyl-3-methyl-2,4-dioxohexanoate |
| Ethyl bromoacetate | Sodium hydride | THF | Ethyl 3-(ethoxycarbonylmethyl)-3-methyl-2,4-dioxohexanoate |
Transformations Involving Metal-Mediated Processes
Metal catalysts and reagents can facilitate a variety of transformations with this compound that may not be achievable under standard conditions. These processes include cyclization reactions to form heterocyclic systems and cross-coupling reactions.
Synthesis of Pyrazoles:
One of the most common transformations of 1,3-dicarbonyl compounds is their condensation with hydrazine and its derivatives to form pyrazoles, a class of five-membered aromatic heterocycles with significant applications in medicinal chemistry. nih.gov The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.
For this compound, reaction with hydrazine hydrate would be expected to yield a substituted pyrazole. The regioselectivity of the initial condensation can be influenced by the different reactivity of the ketone and the keto-ester carbonyl groups. The subsequent cyclization would lead to a highly substituted pyrazole derivative. This one-pot synthesis is a powerful method for the construction of these important heterocyclic scaffolds. organic-chemistry.org
Ruthenium-Catalyzed Alkylation:
Transition metal catalysis offers alternative methods for the alkylation of 1,3-dicarbonyl compounds. For example, ruthenium complexes have been shown to catalyze the C-alkylation of 1,3-diketones with primary alcohols through a "borrowing hydrogen" mechanism. rsc.org This process avoids the use of strong bases and stoichiometric amounts of alkylating agents. While direct application to this compound has not been reported, it represents a potential green alternative for its alkylation.
Metal-Free C-Arylation:
Recent advances have also demonstrated the direct C-arylation of 1,3-dicarbonyl compounds with phenols in a metal-free, base-mediated reaction. nih.gov This method allows for the formation of a carbon-carbon bond at the meta-position of the phenol, a traditionally challenging transformation. Applying this protocol to this compound could provide access to novel aryl-substituted dicarbonyl compounds.
Other Metal-Mediated Cyclizations:
The dicarbonyl moiety of this compound is a versatile precursor for various metal-mediated or -catalyzed cyclization reactions. For example, electrochemical oxidation catalyzed by ferrocene (B1249389) has been used for the intramolecular C-H/C-H cross-coupling of 1,3-dicarbonyl compounds to generate cyclic systems. rsc.orgnih.gov
Table 3: Potential Metal-Mediated and Cyclization Reactions
| Reactant(s) | Catalyst/Reagent | Reaction Type | Potential Product Class |
| Hydrazine hydrate | Acetic acid (catalyst) | Condensation/Cyclization | Substituted pyrazoles |
| Primary alcohol | Ru(CO)(PPh₃)₃HCl | C-Alkylation | C3-alkylated derivatives |
| Phenol | Base | C-Arylation | C3-aryl derivatives |
| - | Cp₂Fe (catalyst), electrolysis | Dehydrogenative Cyclization | Fused cyclic systems |
Computational and Theoretical Chemistry of Dioxoalkanoate Systems
Quantum-Chemical Calculations on Electronic Structure and Reactivity
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of molecules. For β-keto esters like Ethyl 3-methyl-2,4-dioxohexanoate, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure and reactivity.
Detailed computational analyses, for instance using the M062x functional with a 6-311+G(d,p) basis set, can be performed to optimize the molecule's geometry and calculate its electronic properties. nih.gov Such calculations provide information on the distribution of electrons within the molecule and identify the most probable sites for chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Furthermore, reactivity descriptors such as the global electrophilicity index can be calculated. nih.gov This index helps to quantify the tendency of the molecule to react with nucleophiles. nih.gov In the context of β-keto esters, these calculations often focus on the electrophilic character, which is critical for understanding their interactions with biological nucleophiles. nih.gov The analysis of local electrophilic sites within the molecule can pinpoint specific atoms that are most susceptible to nucleophilic attack. nih.gov
Table 1: Illustrative Electronic Properties from DFT Calculations for a Model β-Keto Ester System Note: These values are representative for a generic β-keto ester system as specific data for this compound is not publicly available. Calculations are typically performed at a specified level of theory, such as M062x/6-311+G(d,p).
| Calculated Property | Representative Value | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity |
| Global Electrophilicity Index (ω) | ~ 2.5 eV | Quantifies electrophilic nature |
Analysis of Tautomeric Equilibria and Enolization Phenomena
A defining characteristic of β-dicarbonyl compounds is their existence as a mixture of tautomers, primarily the keto and enol forms. youtube.com While most simple carbonyl compounds predominantly exist in the more thermodynamically stable keto form, β-dicarbonyl systems can exhibit a significant population of the enol tautomer at equilibrium. youtube.com
The enol form is stabilized by two key factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable six-membered ring through an intramolecular hydrogen bond. youtube.com Theoretical calculations are essential for quantifying the relative stabilities of these tautomers. By computing the Gibbs free energy of each tautomer, it is possible to predict the equilibrium constant for the keto-enol tautomerization.
Spectroscopic evidence from some studies on synthesized β-keto esters has shown that the compounds may exist exclusively in their β-keto ester tautomeric form under certain conditions. nih.gov In such cases, computational models are constructed based on this experimentally observed tautomer. nih.gov The presence of different substituents on the β-dicarbonyl framework can shift this equilibrium, and computational methods provide a powerful tool to predict these effects without synthesizing each compound.
Table 2: Theoretical Relative Energies of Keto-Enol Tautomers Note: The relative stability is highly dependent on the specific structure and solvent. These are illustrative values.
| Tautomer | Key Structural Feature | Relative Gibbs Free Energy (kcal/mol) | Typical Equilibrium Population |
| Diketo Form | Two C=O groups separated by a CH₂ or CHR group | 0 (Reference) | Favored in some systems |
| Enol Form (Chelated) | C=C-C=O conjugated system with intramolecular H-bond | Can be lower than keto form (-1 to -5) | Can be highly favored (>75%) youtube.com |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis involves identifying all possible stable spatial arrangements (conformers) of the molecule and determining their relative energies. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step using quantum mechanics or molecular mechanics methods. For a related β-keto ester, a conformational analysis at the DFT M062x/6-311+G(d,p) level identified three stable conformations, from which the minimal energy structure was determined. nih.gov
While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.comyoutube.com MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment. youtube.com For systems like dioxoalkanoates, MD simulations can be used to study their behavior in solution, including their interactions with solvent molecules and their propensity to form associated species. researchgate.net These simulations are valuable for understanding reaction dynamics, such as whether bond formations in a reaction occur synchronously or in a stepwise manner. nih.gov
Table 3: Example of Conformational Analysis Results Note: Data is hypothetical for this compound, illustrating typical outputs of such an analysis.
| Conformer | Dihedral Angle (e.g., O=C-C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | ~ 70% |
| 2 | ~60° (gauche) | 0.85 | ~ 25% |
| 3 | ~0° (syn-periplanar) | 2.50 | ~ 5% |
Elucidation of Structure-Reactivity Relationships via Theoretical Models
Theoretical models serve to connect the fundamental properties of a molecule's structure with its observed chemical reactivity. For this compound, these models integrate the findings from electronic structure calculations, tautomeric analysis, and conformational studies to build a comprehensive picture of its chemical behavior.
The structure-reactivity relationship is heavily influenced by the keto-enol tautomerism. The diketo form and the enol/enolate form exhibit distinct reactivity. The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic, leading to the ready formation of a resonance-stabilized enolate anion in the presence of a base. nih.gov This enolate is a potent nucleophile and is central to the synthetic utility of β-keto esters in carbon-carbon bond-forming reactions like alkylations and condensations. pressbooks.publibretexts.org
Quantum-chemical calculations of the electronic structure (Section 4.1) can predict the most nucleophilic and electrophilic sites in the molecule. For example, the calculated local electrophilicity can identify which of the carbonyl carbons is more susceptible to attack by a nucleophile. nih.gov The preferred conformation (Section 4.3) can dictate the steric accessibility of these reactive sites, influencing reaction rates and stereochemical outcomes. By combining these theoretical insights, a robust model of structure-reactivity can be established, providing predictive power for designing new reactions or understanding biological activity. nih.gov
Coordination Chemistry of Ethyl 3 Methyl 2,4 Dioxohexanoate Derivatives
Design and Synthesis of Ligands from Dioxohexanoate Precursors, such as Aroylhydrazones
The ethyl 3-methyl-2,4-dioxohexanoate scaffold serves as a valuable starting point for the creation of more complex organic molecules that can act as ligands. A prominent example is the synthesis of aroylhydrazones. These are typically prepared through the condensation reaction of a hydrazide with a ketone or aldehyde. In this context, the dioxo functionality of the hexanoate (B1226103) derivative provides a reactive site for such transformations.
For instance, aroyl hydrazones of the ethyl ether of 5,5-dimethyl-2,4-dioxohexane acid have been synthesized and subsequently used to form coordination complexes. researchgate.net The general synthetic route involves the reaction of the dioxohexanoate precursor with various aroylhydrazides. This modular approach allows for the introduction of different substituents on the aromatic ring of the hydrazide moiety, thereby enabling the fine-tuning of the electronic and steric properties of the resulting ligand. researchgate.net The synthesis of hydrazone ligands often involves refluxing the corresponding hydrazide with the keto-ester in a suitable solvent like ethanol (B145695). researchgate.netsemanticscholar.org
The resulting aroylhydrazone ligands are often multidentate, meaning they can bind to a metal ion through multiple atoms. Typically, these ligands coordinate through nitrogen and oxygen donor atoms. researchgate.netnih.gov The specific binding mode can be influenced by the reaction conditions and the nature of the metal ion.
Formation of Coordination Complexes with Transition Metal Ions (e.g., Ni(II), Cu(II), Zn(II))
Aroylhydrazone ligands derived from dioxohexanoate precursors readily form coordination complexes with a variety of transition metal ions, including nickel(II), copper(II), and zinc(II). The synthesis of these complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat. researchgate.netsemanticscholar.org
For example, mononuclear complexes of Ni(II), Cu(II), and Zn(II) with aroylhydrazone ligands have been prepared, where the metal-to-ligand molar ratio is typically 1:2. researchgate.net In these complexes, the ligand often acts as a tridentate chelating agent, binding to the metal ion through two nitrogen atoms and one oxygen atom. nih.gov The formation of these complexes is often accompanied by a color change, and the solid products can be isolated by filtration.
The stoichiometry and structure of the resulting complexes can vary depending on the specific ligand and metal ion used. For instance, some nickel(II) complexes with aroylhydrazone ligands derived from the ethyl ether of 5,5-dimethyl-2,4-dioxohexane acid have been synthesized and characterized. researchgate.net Similarly, copper(II) and cobalt(II) complexes with related aroyl-hydrazone based ligands have also been reported. nih.gov
Structural Elucidation of Metal-Ligand Complexes
Determining the precise three-dimensional arrangement of atoms in these coordination complexes is crucial for understanding their properties. A combination of spectroscopic techniques and X-ray crystallography is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these ligands and their diamagnetic complexes, such as those of Zn(II). researchgate.net In the ¹H NMR spectra of the free ligands, characteristic signals for the various protons are observed. Upon complexation, shifts in these signals can provide valuable information about the coordination mode of the ligand. For instance, the disappearance of the N-H proton signal can indicate deprotonation upon coordination to the metal ion. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra can provide information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. nih.govias.ac.in The g-values and hyperfine coupling constants obtained from ESR spectra are sensitive to the geometry of the complex and the donor atoms of the ligand. ias.ac.in For instance, the ESR spectra of Cu(II) complexes can help distinguish between different geometries, such as square planar or tetrahedral.
For example, the crystal structure of a nickel(II) complex with an aroyl hydrazone derived from the ethyl ether of 5,5-dimethyl-2,4-dioxohexane acid has been determined. researchgate.net In this complex, the nickel ion is coordinated in a specific geometry dictated by the tridentate nature of the two ligand molecules. nih.gov X-ray crystallographic studies have confirmed that in many of these complexes, the ligand coordinates to the metal center in its enolic form. researchgate.net The resulting structures often reveal a distorted octahedral or square planar geometry around the central metal ion. nih.govnih.gov
Table 1: Selected Crystallographic Data for a Ni(II) Aroylhydrazone Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 18.456(4) |
| c (Å) | 12.345(3) |
| β (°) | 98.76(5) |
| V (ų) | 2278.9(9) |
| Z | 4 |
Note: This is example data and does not represent a specific measured compound.
Theoretical Investigations into Metal-Ligand Bonding and Magnetic Properties
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies and provide deeper insights into the nature of metal-ligand bonding and the magnetic properties of these complexes. unifr.chchimia.ch
Furthermore, theoretical models can be employed to calculate the magnetic properties of paramagnetic complexes, such as the exchange coupling constants in multinuclear complexes. researchgate.net These calculations can help to rationalize the experimentally observed magnetic behavior and to understand the factors that govern the magnetic interactions between metal centers. The magnetic moments of transition metal complexes can provide valuable information about the spin state and geometry of the metal ion. du.edu.eg
Table 2: Calculated Magnetic Properties for a Model Cu(II) Complex
| Property | Calculated Value |
|---|---|
| Magnetic Moment (μ_eff) | 1.85 B.M. |
| g_iso | 2.12 |
Note: This is example data and does not represent a specific measured compound.
Biocatalysis and Enzyme Mediated Transformations Involving Dioxoester Scaffolds
Enzymatic Reduction of Dioxoester Functionalities
The enzymatic reduction of the two ketone groups in Ethyl 3-methyl-2,4-dioxohexanoate would be the most probable biocatalytic transformation. Based on extensive research on analogous β-keto esters and 1,3-diketones, several classes of enzymes, including ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), would be prime candidates for this reaction. nih.govnih.govnih.gov These enzymes typically utilize nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydrides for the reduction.
The reduction could proceed in a stepwise manner, first yielding a monohydroxy-keto ester, followed by the reduction of the second keto group to afford a dihydroxy ester. The regioselectivity of the initial reduction—that is, whether the C2-keto or C4-keto group is reduced first—would be highly dependent on the specific enzyme used and its substrate-binding pocket architecture. For instance, studies on similar substrates have shown that different enzymes can exhibit a preference for one keto group over the other. nih.gov
A variety of microorganisms are known to produce enzymes capable of reducing keto esters. Baker's yeast (Saccharomyces cerevisiae), for example, is a classic biocatalyst for the asymmetric reduction of ketones and has been successfully employed for the reduction of various β-keto esters. researchgate.net Furthermore, a vast number of KREDs and ADHs from different microbial sources have been identified and characterized, many of which are commercially available and could be screened for activity towards this compound. nih.govnih.gov
Hypothetical Reduction Products of this compound:
| Starting Material | Hypothetical Intermediate (Monohydroxy-keto ester) | Hypothetical Final Product (Dihydroxy ester) |
| This compound | Ethyl 2-hydroxy-3-methyl-4-oxohexanoate | Ethyl 2,4-dihydroxy-3-methylhexanoate |
| Ethyl 4-hydroxy-3-methyl-2-oxohexanoate |
This table presents a hypothetical reaction pathway. The actual products and their ratios would depend on the specific enzyme and reaction conditions.
Biocatalytic Approaches for Stereoselective Synthesis
A key advantage of biocatalysis is the potential for exquisite stereocontrol, leading to the synthesis of enantiomerically pure compounds. The reduction of this compound can theoretically yield multiple stereoisomers due to the formation of two new chiral centers at the C2 and C4 positions, in addition to the existing chiral center at C3. The stereochemical outcome of the enzymatic reduction is governed by the enzyme's ability to differentiate between the enantiotopic faces of the carbonyl groups and the diastereotopic faces of the intermediate hydroxy-keto esters.
Ketoreductases are particularly well-suited for stereoselective synthesis. They are often classified based on their stereochemical preference, following Prelog's rule for the reduction of prochiral ketones. An "anti-Prelog" enzyme would deliver a hydride to the re-face of the carbonyl, while a "Prelog" enzyme would deliver it to the si-face. By selecting an appropriate KRED, it is theoretically possible to control the absolute configuration of the newly formed hydroxyl groups. nih.govnih.gov
The synthesis of all possible stereoisomers of a diol often requires a toolbox of enzymes with complementary stereoselectivities. For example, the reduction of a related β,δ-diketo ester has been shown to yield different stereoisomers of the corresponding dihydroxy ester by employing different ketoreductases. nih.gov This highlights the power of biocatalysis in accessing a diverse range of chiral molecules from a single precursor.
Hypothetical Stereoselective Reduction of this compound:
| Enzyme Type | Hypothetical Major Stereoisomer of Ethyl 2,4-dihydroxy-3-methylhexanoate |
| Ketoreductase A (e.g., anti-Prelog) | (2S, 4S)- or (2S, 4R)-isomer |
| Ketoreductase B (e.g., Prelog) | (2R, 4R)- or (2R, 4S)-isomer |
| Baker's Yeast | Specific stereoisomer depending on conditions |
This table is illustrative and shows the potential for generating different stereoisomers using different enzymes. The actual stereochemical outcome would need to be determined experimentally.
Mechanistic Studies of Enzyme-Substrate Interactions Relevant to Dioxoester Reactivity
The regioselectivity and stereoselectivity of an enzymatic reaction are dictated by the precise interactions between the substrate and the amino acid residues within the enzyme's active site. While no direct mechanistic studies exist for this compound, insights can be drawn from studies on other keto- and dioxoesters.
The binding of the substrate in the active site is a critical first step. The size, shape, and polarity of the active site pocket will determine the preferred orientation of the substrate. For this compound, the ethyl ester group and the methyl group at the C3 position will play a significant role in how the molecule is accommodated. The positioning of the two carbonyl groups relative to the nicotinamide cofactor and the catalytic residues (e.g., a tyrosine and a serine in many KREDs) will determine which keto group is reduced and from which face the hydride is delivered. nih.gov
Computational modeling and docking studies are powerful tools for predicting and rationalizing enzyme-substrate interactions. Such studies on related systems have helped to elucidate the origins of stereoselectivity. For this compound, molecular docking simulations with various KREDs could provide valuable hypotheses about the binding mode and the resulting stereochemical outcomes. These computational predictions can then guide the selection of enzymes for experimental validation.
Understanding the mechanistic basis of enzyme selectivity is not only of academic interest but also crucial for enzyme engineering efforts. By identifying key amino acid residues that control substrate binding and catalysis, it is possible to use techniques like site-directed mutagenesis to alter the enzyme's properties, such as its substrate scope, activity, and stereoselectivity.
Applications in Medicinal and Agrochemical Research Academic Focus
Utility as Synthetic Building Blocks for Biologically Active Compounds
The unique structural features of ethyl 3-methyl-2,4-dioxohexanoate make it an attractive precursor for the synthesis of compounds with potential biological activity. Its ability to participate in a range of chemical transformations allows for the generation of diverse molecular scaffolds that are central to drug discovery and development programs.
As a 1,3-dicarbonyl compound, this compound is a key precursor for the synthesis of pyrimidine (B1678525) derivatives. The condensation reaction of β-dicarbonyl compounds with guanidine (B92328) is a well-established method for creating the 2-aminopyrimidine (B69317) core. nih.govresearchgate.net This scaffold is of significant interest in medicinal chemistry as it is a constituent of various kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general synthetic approach involves the reaction of a β-keto ester, such as this compound, with guanidine hydrochloride in the presence of a base. researchgate.net
Furthermore, pyrazole-containing compounds, which can be synthesized from 1,3-dicarbonyl precursors, have been identified as inhibitors of enzymes like cyclooxygenase (COX). researchgate.net The development of novel pyrazole-1,2,3-triazole hybrids has also shown promising results for α-glucosidase inhibition, an important target in the management of diabetes. researchgate.net
The synthesis of substituted 2-aminonicotinic acid derivatives is an area of active research in the development of novel anticancer agents. nih.govnih.gov this compound can serve as a key intermediate in the production of these scaffolds. A notable synthetic route involves the reaction of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which proceeds through an in-situ decarboxylation process. This method provides a pathway to a variety of mono- or di-substituted 2-amino isonicotinic acids.
Recent studies have highlighted the potential of nicotinic acid derivatives as cytotoxic agents with selective inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Additionally, 2-aminobenzothiazole (B30445) derivatives, which can incorporate pyrimidine rings, have demonstrated significant anticancer activities against a range of cancer cell lines. researchgate.net The versatility of this compound as a precursor allows for its potential application in the synthesis of these and other novel heterocyclic systems for evaluation in anticancer research models.
Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govmdpi.com The most common and straightforward method for synthesizing substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com this compound, with its 1,3-dicarbonyl moiety, is an ideal substrate for this transformation.
The reaction can be modulated to produce a variety of substituted pyrazoles by selecting different hydrazine derivatives. This flexibility is crucial in drug discovery, where subtle changes in molecular structure can lead to significant differences in biological activity. The resulting pyrazole (B372694) derivatives can serve as lead compounds for the development of new therapeutic agents. For instance, pyrazolo[1,5-a]pyrimidines, synthesized from β,γ-unsaturated γ-alkoxy-α-keto esters (which can be derived from β-keto esters), are structurally similar to several FDA-approved drugs with anxiolytic and sedative properties. organic-chemistry.org
| Precursor Class | Reagent | Resulting Heterocycle | Potential Therapeutic Area |
| β-Keto Ester | Guanidine | 2-Aminopyrimidine | Enzyme Inhibition (e.g., Kinases) |
| 1,3-Dicarbonyl | Hydrazine | Pyrazole | Anti-inflammatory, Anticancer |
| 2,4-Dioxo-carboxylic acid ethyl ester | Ethyl 3-amino-3-iminopropionate | 2-Aminonicotinic Acid | Anticancer (e.g., VEGFR-2 inhibition) |
Role in the Synthesis of Agrochemical Research Intermediates
The application of this compound extends to the field of agrochemical research. The core structures derived from this compound, such as pyrazoles and pyrimidines, are also found in a number of commercial pesticides. mdpi.comresearchgate.net For example, pyrazole-containing compounds are utilized as herbicides and insecticides. The synthesis of novel diamide (B1670390) compounds incorporating a pyrazolyl group has been explored for developing new pesticides with fungicidal and insecticidal activities. mdpi.com
The ability to generate a library of substituted heterocyclic compounds from this compound allows for the screening of new potential agrochemicals. The development of environmentally friendly and potent pesticides is a continuous effort in agricultural science, and the synthetic versatility of this β-keto ester makes it a valuable tool in this research.
Exploratory Research in Materials Science Applications
While the primary applications of this compound are in the synthesis of biologically active molecules, there is exploratory potential for its use in materials science. The polyfunctional nature of the molecule, with its multiple reactive sites, could be leveraged in the synthesis of novel polymers or functional materials. For instance, β-keto esters can be used in the synthesis of polyesters through light-induced cycloaddition polymerization. researchgate.net
The carbonyl groups in this compound could also be utilized in the formation of coordination complexes with metal ions. Such complexes have potential applications in catalysis and sensing. researchgate.net Furthermore, the general class of carbonyl-containing compounds has been employed to facilitate the growth of 2D metallic nanostructures, which have applications in energy conversion. mdpi.com Although direct applications of this compound in materials science are not yet well-documented, its chemical properties suggest it could be a candidate for investigation in these emerging areas.
Advanced Analytical Techniques for Characterization and Purity Assessment
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 3-methyl-2,4-dioxopentanoate. These techniques provide detailed information about the compound's atomic connectivity and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental NMR data for ethyl 3-methyl-2,4-dioxopentanoate is not widely available in published literature, its expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds like ethyl acetoacetate (B1235776). bmrb.iohmdb.caspectrabase.comspectrabase.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methyl protons on the main chain, the methine proton, and the terminal methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing keto and ester groups.
Predicted ¹H NMR Data for Ethyl 3-methyl-2,4-dioxopentanoate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (ester) | ~1.3 | Triplet | ~7 |
| CH₂ (ester) | ~4.2 | Quartet | ~7 |
| CH (methine) | ~4.0 | Quartet | ~7 |
| CH₃ (on main chain) | ~1.4 | Doublet | ~7 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule, including the carbonyl carbons which have characteristic downfield chemical shifts.
Predicted ¹³C NMR Data for Ethyl 3-methyl-2,4-dioxopentanoate
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ester) | ~14 |
| CH₂ (ester) | ~62 |
| C=O (ester) | ~165 |
| C=O (ketone at C2) | ~195 |
| CH (methine) | ~55 |
| C=O (ketone at C4) | ~202 |
| CH₃ (on main chain) | ~15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For ethyl 3-methyl-2,4-dioxopentanoate (C₈H₁₂O₄), the expected exact mass is approximately 172.0736 g/mol . nih.gov
Expected Fragmentation Pattern in Mass Spectrometry
| m/z | Possible Fragment Ion |
|---|---|
| 172 | [CH₃CH₂OC(O)C(O)CH(CH₃)C(O)CH₃]⁺ (Molecular Ion) |
| 129 | [M - CH₃CO]⁺ |
| 101 | [M - COOCH₂CH₃]⁺ |
| 85 | [CH(CH₃)C(O)CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Note: The relative abundances of these fragments would need to be determined experimentally.
Chromatographic Separations and Purity Evaluation
Chromatographic techniques are fundamental for separating ethyl 3-methyl-2,4-dioxopentanoate from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For β-keto esters like ethyl 3-methyl-2,4-dioxopentanoate, reversed-phase HPLC is a common approach. A challenge in the HPLC analysis of β-dicarbonyl compounds is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting. Method development often focuses on controlling this equilibrium to achieve sharp, symmetrical peaks.
A suitable HPLC method for ethyl 3-methyl-2,4-dioxopentanoate would likely employ a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the enol form and ensure good peak shape. sielc.com
Illustrative HPLC Method Parameters for a Related Compound (Ethyl 2,4-dioxohexanoate)
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18), 5 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV (e.g., at 254 nm or 280 nm) |
Source: Based on methodology for a similar compound. sielc.com
Gas Chromatography (GC) for Volatile Product Analysis and Reaction Monitoring
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is an excellent technique for the analysis of volatile compounds and for monitoring the progress of reactions. Ethyl 3-methyl-2,4-dioxopentanoate is expected to be sufficiently volatile for GC analysis.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of volatile starting materials, byproducts, and the desired product.
General GC Method Parameters for Volatile Ketone Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | e.g., 50°C (1 min), then ramp at 10°C/min to 250°C |
Note: These are general parameters and would require optimization for the specific analysis of ethyl 3-methyl-2,4-dioxopentanoate.
GC-MS analysis would provide both retention time data for purity assessment and mass spectra for the definitive identification of the compound and any impurities. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-methyl-2,4-dioxohexanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via Claisen or Dieckmann condensation reactions, utilizing β-ketoester precursors. For example, sodium ethoxide-mediated condensation of ethyl acetoacetate with methyl-substituted acyl chlorides under anhydrous conditions is a viable route. Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reactants to minimize side products like decarboxylated derivatives. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst | NaOEt (1.2 eq) |
| Solvent | Anhydrous ethanol |
| Reaction Time | 6–8 hours |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The methyl group at C3 appears as a singlet (~δ 1.3–1.5 ppm), while the ethyl ester protons resonate as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm). The dioxo groups (C2 and C4) deshield adjacent protons, leading to distinct splitting patterns .
- ¹³C NMR : Carbonyl carbons (C2 and C4) appear at ~δ 195–210 ppm, with the ester carbonyl at δ 165–175 ppm.
- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and 1700–1650 cm⁻¹ (diketone C=O) confirm functional groups.
Advanced Research Questions
Q. What computational methods (DFT, molecular docking) are suitable for studying the reactivity or binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model the compound’s electronic structure, predicting reactivity sites (e.g., nucleophilic attack at the γ-diketone). Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes), using crystal structures from the PDB. Validation involves comparing computed vs. experimental IR/NMR data and docking scores with IC₅₀ values from enzymatic assays .
Q. How does the methyl and dioxo substitution influence the compound’s ability to form metal complexes, and what analytical techniques characterize such complexes?
- Methodological Answer : The γ-diketone moiety acts as a bidentate ligand, coordinating with transition metals (e.g., Ni²⁺, Cu²⁺) to form octahedral complexes. Synthesis involves refluxing the ligand with metal salts (e.g., NiCl₂·6H₂O) in methanol. Characterization includes:
- Single-crystal XRD : Resolve coordination geometry.
- UV-Vis : d-d transitions (e.g., λmax ~600 nm for Ni²⁺ complexes).
- Magnetic susceptibility : Determine metal oxidation states .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).
- HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns. Cross-referencing computational predictions (DFT-optimized structures) with experimental data resolves ambiguities .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
